Home > Products > Screening Compounds P64078 > (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE -

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Catalog Number: EVT-5522453
CAS Number:
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used for treating hypertension and angina. [, ] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. []
  • Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with the target compound. The presence of ester functionalities at the 3- and 5-positions of the dihydropyridine ring in nifedipine is a common feature among many calcium channel blockers in this class, including several related compounds discussed below. While 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine does not possess these ester groups, its structural similarity to nifedipine suggests potential calcium antagonist activity. []

Nicardipine

  • Compound Description: Similar to nifedipine, nicardipine is another dihydropyridine derivative known for its calcium antagonist activity. [, , , , ] It is primarily used as a vasodilator, particularly in treating hypertension. [] Nicardipine exhibits stereoselectivity, with the (+)-enantiomer demonstrating higher potency. []
  • Relevance: Like nifedipine, nicardipine shares the 1,4-dihydropyridine ring with 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine. This structural similarity makes it relevant for understanding the potential pharmacological activity of the target compound. []

Nimodipine

  • Compound Description: Nimodipine is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels. [, , ] It is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. []
  • Relevance: Nimodipine, another 1,4-dihydropyridine derivative, demonstrates the versatility of this core structure in developing calcium channel blockers with varying pharmacological profiles. Its structural similarity to the target compound further supports the potential for 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine to exhibit calcium antagonist activity. [, ]
  • Compound Description: Niludipine (BAY a 7168, bis(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine derivative that exhibits potent vasodilating activity. [] Its pharmacological effects are influenced by the nature of the ester groups and the position of the nitro function. []
  • Relevance: Niludipine and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine share the core dihydropyridine structure and a nitrophenyl substituent. The variations in their side chains and the presence of a morpholine ring in the target compound highlight how structural modifications can influence pharmacological properties within this class. []

FRC-8411

  • Compound Description: FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate) is a dihydropyridine calcium channel blocker with potent and long-lasting antihypertensive effects. [, ]
  • Relevance: The structural similarities between FRC-8411 and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine underscore the potential of the target compound as a calcium channel blocker. Notably, both compounds feature a nitrophenyl group attached to the 1,4-dihydropyridine ring, suggesting that this moiety might be crucial for the observed biological activity. []

FRC-8653

  • Compound Description: FRC-8653 (2-methoxyethyl (E)-3-phenyl-2-propen-1-yl (+/-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) is another dihydropyridine derivative demonstrating potent calcium antagonist and vasodilatory effects. [] FRC-8653 exhibits slow onset and long duration of action compared to other calcium channel blockers like nifedipine. []
  • Relevance: Both FRC-8653 and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine belong to the dihydropyridine class of calcium channel blockers and share structural similarities. They both possess a nitrophenyl group attached to the dihydropyridine ring, a characteristic feature of many potent calcium antagonists. []

YC-93

  • Compound Description: YC-93 (2,6-dimethyl-4-(3-nitrophenyl)-4,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride) is a novel dihydropyridine derivative with potent and selective vasodilating activity on cerebral and coronary blood vessels. [] It demonstrates low toxicity and is well absorbed after oral administration. []
  • Relevance: The structural similarities between YC-93 and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine are notable, particularly the presence of a nitrophenyl group attached to the 1,4-dihydropyridine ring. This structural feature is a common motif in many dihydropyridine calcium channel blockers and suggests that the target compound may possess similar pharmacological properties. []
  • Compound Description: NKY-722 ((+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride) is a water-soluble dihydropyridine derivative with potent calcium antagonist properties. [, ] This compound exhibits a longer duration of action compared to other dihydropyridines like nicardipine. []
  • Relevance: NKY-722 and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine share the core 1,4-dihydropyridine structure and a nitrophenyl substituent, suggesting potential similarities in their calcium antagonist properties. [, ]

Manidipine

  • Compound Description: Manidipine (2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride) is a dihydropyridine calcium channel blocker with significant antihypertensive activity. [] Manidipine exhibits stereoselectivity, with the (S)-(+)-enantiomer demonstrating superior potency compared to the (R)-(-)-enantiomer. []
  • Relevance: Manidipine exemplifies the structure-activity relationships within the dihydropyridine class, particularly regarding stereoselectivity. This compound, like 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine, belongs to the 1,4-dihydropyridine class and shares structural similarities, particularly the presence of a nitrophenyl group attached to the dihydropyridine ring. This shared structural feature suggests potential similarities in their pharmacological profiles. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound, also a dihydropyridine derivative, showcases the importance of stereochemistry in determining biological activity. [, ] The (4S)-(+)-enantiomer demonstrates significantly higher antihypertensive activity compared to the (4R)-(-)-enantiomer. [, ]
  • Relevance: Both this compound and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine belong to the 1,4-dihydropyridine class and exhibit structural similarities, including the presence of a nitrophenyl group attached to the dihydropyridine ring. [, ] This suggests that the target compound may possess similar pharmacological properties.

CD-349

  • Compound Description: CD-349 (2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a dihydropyridine derivative that demonstrates potent vasodilatory effects, particularly on cerebral vessels. [, ]
  • Relevance: CD-349, similar to 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine, belongs to the 1,4-dihydropyridine class and shares a nitrophenyl group attached to the dihydropyridine ring, suggesting similar vasodilating potential for the target compound. [, ]

MN9202

  • Compound Description: MN9202 (methyl pentyl 1,4 dihydro 2,6 dimethyl 4 (3 nitrophenyl) 3,5 pyridinedicarboxylate) is a dihydropyridine compound that shows protective effects against shock induced by intestinal ischemia-reperfusion injury. [, ]
  • Relevance: MN9202 shares the core 1,4-dihydropyridine structure with 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine. The shared structural features between these compounds, especially the presence of the nitrophenyl substituent, indicate a potential for similar pharmacological activities. [, ]

Lercanidipine

  • Compound Description: Lercanidipine (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)3,5-dipicolinic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethyl methyl ester) is another dihydropyridine calcium channel blocker with known antihypertensive properties. []
  • Relevance: The presence of lercanidipine within this list further emphasizes the prevalence of the 1,4-dihydropyridine motif in developing calcium channel blockers and its relevance to the target compound, 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine. []

Nisoldipine

  • Compound Description: Nisoldipine (isobutyl methyl 1,4-dihydro-2,6-dimethyl-4- (2-nitrophenyl) -3,5-pyridinedicarboxylate) represents another commercially available calcium channel blocker belonging to the dihydropyridine class. [, ]
  • Relevance: The structural similarities between nisoldipine and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine highlight the continued relevance of this specific chemical class in developing drugs targeting cardiovascular diseases. [, ]
  • Compound Description: PAK-200 (2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate) is a novel dihydropyridine analog with potent calcium-antagonist activity. [] It inhibits the efflux of anti-cancer drugs from multidrug-resistant tumor cells, suggesting its potential in overcoming drug resistance in cancer treatment. []
  • Relevance: PAK-200 and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine share a dihydropyridine core and a nitrophenyl substituent. The structural similarities between these compounds, particularly the presence of a morpholine ring in PAK-200 and the target compound, suggest that they might share similar mechanisms of action or pharmacological profiles. []

NZ-105

  • Compound Description: NZ-105 (2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol) is a dihydropyridine derivative recognized for its potent calcium-antagonistic and antihypertensive activities. [, ] Its development involved exploring variations in the 3-carboxylic-ester group to optimize pharmacological properties. []
  • Relevance: Both NZ-105 and 2,6-dimethyl-4-[3-(2-nitrophenyl)acryloyl]morpholine belong to the dihydropyridine class and share structural similarities, including the presence of a nitrophenyl group. The development of NZ-105, focusing on modifying the ester substituents for enhanced activity, offers valuable insights into potential structure-activity relationships that could be relevant for understanding the target compound. [, ]

Properties

Product Name

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

IUPAC Name

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(2-nitrophenyl)prop-2-en-1-one

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-11-9-16(10-12(2)21-11)15(18)8-7-13-5-3-4-6-14(13)17(19)20/h3-8,11-12H,9-10H2,1-2H3/b8-7+

InChI Key

DUUITWYJLMWWKB-BQYQJAHWSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.